rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis
Overview
Description
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique structure, which includes a fused bicyclic system combining a furan ring and a pyridine ring. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis typically involves several steps. One common method includes the reduction of a precursor compound, such as a pyridine derivative, followed by cyclization to form the fused bicyclic system. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions to facilitate ring closure .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure but may have different substituents or fused ring systems.
Furan derivatives: These compounds contain the furan ring and may have different functional groups or additional ring systems.
Piperidine derivatives: These compounds have a six-membered ring with one nitrogen atom, similar to pyridine, but are fully saturated.
The uniqueness of this compound lies in its fused bicyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYGFGDTZMQKHP-HHQFNNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1OCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629784-77-5 | |
Record name | rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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